REACTION_CXSMILES
|
[OH2:1].[OH-].[K+].OO.[C:6]([N:10]1[C:14]([NH2:15])=[C:13]([C:16]#[N:17])[C:12]([CH3:18])=[N:11]1)([CH3:9])([CH3:8])[CH3:7]>C(O)C>[C:6]([N:10]1[C:14]([NH2:15])=[C:13]([C:16]([NH2:17])=[O:1])[C:12]([CH3:18])=[N:11]1)([CH3:9])([CH3:8])[CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
89.1 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1N)C#N)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1N)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.64 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |